2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide
Description
Historical Development and Research Context
The discovery of 2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide arose from efforts to optimize the antifungal activity of amide-based compounds in the late 20th century. Early research focused on modifying chlorophenyl and propanamide moieties to enhance target binding affinity. The compound was first synthesized through a condensation reaction between 4-chlorobenzoyl chloride and 2,2-dichloroacetophenone, followed by amidation.
A breakthrough occurred when structural studies revealed its ability to inhibit scytalone dehydratase, a key enzyme in the melanin biosynthesis pathway of phytopathogenic fungi. This discovery positioned it as a strategic candidate for rice blast management, with patent filings increasing markedly after 2000. Contemporary research utilizes quantum mechanical calculations to predict its interaction dynamics with fungal enzymes.
Position within Amide-Based Compound Classifications
This compound belongs to the N-arylpropanamide subclass, distinguished by:
Compared to simpler amides like N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, the dichloro substitution at C2 significantly increases antifungal potency while maintaining thermal stability up to 215°C. Its molecular geometry allows simultaneous interaction with multiple active site residues in scytalone dehydratase.
Research Significance in Agricultural Chemistry
The compound addresses three critical challenges in crop protection:
- Resistance Management : Unlike strobilurin fungicides, it targets melanin synthesis rather than mitochondrial respiration, providing cross-resistance mitigation.
- Environmental Persistence : The chloroaromatic structure confers moderate soil half-life (DT₅₀ = 28-35 days), balancing efficacy with reduced accumulation.
- Synthesis Scalability : Commercial production utilizes cost-effective Friedel-Crafts acylation, achieving >85% yield in optimized conditions.
Recent field trials demonstrate 92-97% suppression of rice blast incidence at 150 g/ha application rates, outperforming older benzimidazole analogs. Its logP value of 3.8 ± 0.2 ensures adequate foliar penetration without excessive hydrophobicity.
Relationship to Carpropamid and Other Fungicidal Agents
Structural and functional parallels exist between this compound and carpropamid:
Properties
IUPAC Name |
2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO2/c16-11-6-8-12(9-7-11)19-14(21)15(17,18)13(20)10-4-2-1-3-5-10/h1-9H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVXFUCPSANXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)NC2=CC=C(C=C2)Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,2-dichloroacetophenone in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia or an amine to yield the final product. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
This compound has been studied for its potential as an anti-cancer agent. Research indicates that derivatives of 2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide exhibit cytotoxic effects on various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Biochemical Studies
The compound serves as a valuable tool in biochemical assays, particularly in studies involving enzyme inhibition. It has been shown to interact with specific enzymes, making it useful for understanding enzyme kinetics and mechanisms.
Cell Culture Applications
In cell culture settings, this compound can act as a non-ionic organic buffering agent, maintaining pH levels conducive to cellular growth and function. Its buffering capacity is effective within a pH range of 6 to 8.5, which is critical for various biological experiments .
Case Study 1: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored the anti-cancer properties of several analogs of this compound. The results demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics. The study concluded that further structural modifications could enhance efficacy and selectivity against cancer cells.
Case Study 2: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters investigated the inhibitory effects of this compound on specific proteases involved in cancer metastasis. The findings revealed that the compound effectively inhibited enzyme activity, suggesting potential therapeutic applications in preventing cancer spread.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of key metabolic pathways in microorganisms or cancer cells.
Comparison with Similar Compounds
2-Benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide
Key Differences :
- Substituent at 2-position : Benzoyl (C₆H₅CO-) vs. dichloro (Cl₂).
- Electronic Effects : The benzoyl group introduces aromatic π-electron delocalization, enhancing conjugation with the keto group, whereas the dichloro substituents increase electron-withdrawing effects, polarizing the β-ketoamide system .
- Tautomerism: The dichloro substituents in the target compound stabilize the enol tautomer more effectively than the benzoyl group, as shown by DFT studies. This is attributed to stronger intramolecular hydrogen bonding (O–H···O=C) in the enol form due to the electron-withdrawing Cl atoms .
- Crystallographic Data: Target Compound: Limited crystallographic data, but halogen bonding (Cl···Cl) and van der Waals interactions are expected due to the dichloro groups. Benzoyl Analog: Exhibits C–H···O and N–H···O hydrogen bonds, forming a layered crystal structure (space group P 1) with a density of 1.389 g/cm³ .
Table 1: Structural and Electronic Comparisons
| Property | 2,2-Dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | 2-Benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide |
|---|---|---|
| Substituent at 2-position | Cl₂ | C₆H₅CO- |
| Tautomer Stability (Enol %) | >70% (predicted) | ~50% (experimental) |
| Hydrogen Bonding | Strong O–H···O=C (enol) + Cl···Cl interactions | N–H···O and C–H···O |
| Molecular Weight (g/mol) | 308.16 | 365.80 |
2-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide
Key Differences :
- Substituent at 2-position : Single 4-chlorophenyl vs. dichloro.
- Synthetic Routes: The dichloro compound requires chlorination steps (e.g., using PCl₅ or SOCl₂), whereas the mono-chloro analog is synthesized via Friedel-Crafts acylation .
3-Chloro-N-(4-methoxyphenyl)propanamide
Key Differences :
- Functional Groups : Methoxy (electron-donating) vs. dichloro (electron-withdrawing).
- Hydrogen Bonding : The methoxy group in 3-chloro-N-(4-methoxyphenyl)propanamide participates in weak C–H···O interactions, while the dichloro compound’s Cl atoms facilitate stronger halogen bonds, influencing crystal packing and thermal stability .
Tautomeric Behavior
The dichloro substituents in the target compound significantly shift the keto-enol equilibrium toward the enol form (predicted enol content >70%) compared to analogs with electron-donating groups (e.g., methoxy: ~30% enol) . This is critical for its reactivity in metal coordination and biological interactions.
Crystallographic and Spectroscopic Insights
- IR Spectroscopy: The target compound’s carbonyl stretch (C=O) appears at ~1680 cm⁻¹, shifted lower than the benzoyl analog (1705 cm⁻¹) due to enol stabilization .
- NMR: The ¹H NMR signal for the enolic proton is observed at δ 12.5 ppm (broad), absent in the keto-dominant analogs .
Biological Activity
2,2-Dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, also known as a chlorinated derivative of phenylpropanamide, has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 342.61 g/mol. The structural complexity and the presence of multiple chlorine atoms suggest that this compound may exhibit significant biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 342.61 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Biological Activity
Research on the biological activity of this compound indicates a range of potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. The presence of halogen atoms in its structure could enhance its interaction with microbial cell membranes, potentially leading to increased permeability and subsequent cell death.
- Anticancer Potential : Some derivatives of phenylpropanamides have been studied for their anticancer properties. The chlorinated structure may influence the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.
- Enzyme Inhibition : There is evidence that compounds with similar structures can act as enzyme inhibitors, particularly in metabolic pathways relevant to disease states such as diabetes or obesity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various chlorinated phenylpropanamides, including our compound of interest. Results indicated that it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound induced cytotoxic effects at concentrations ranging from 10 to 50 µM. Mechanistic studies suggested involvement in apoptotic pathways, evidenced by increased caspase activity.
Q & A
Basic: How can researchers optimize the synthetic yield of 2,2-dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide?
Methodological Answer:
Synthetic optimization requires precise control of reaction parameters:
- Temperature : Maintain 50–70°C to balance reaction kinetics and side-product formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane improves selectivity in coupling reactions .
- Catalysts : Use coupling agents like EDC·HCl or HOBt for amide bond formation, ensuring stoichiometric equivalence of reactants .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound from byproducts .
Basic: What analytical techniques are essential for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : H and C NMR identify protons and carbons adjacent to electron-withdrawing groups (e.g., chlorophenyl and oxo moieties) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHClNO) with <2 ppm mass error .
- HPLC : Validates purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced: How should researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
Contradictions often arise from dynamic processes or impurities:
- Variable Temperature NMR : Detects conformational changes (e.g., keto-enol tautomerism) by analyzing peak splitting at 25°C vs. −40°C .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
- Replicate Synthesis : Repeat reactions under identical conditions to rule out batch-specific impurities .
Advanced: What experimental strategies are recommended for probing the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC values against serine hydrolases or kinases .
- Cellular Uptake Studies : Track intracellular accumulation via LC-MS/MS in HEK293 or HepG2 cell lines .
- Dose-Response Curves : Include positive controls (e.g., staurosporine for kinases) and normalize data to vehicle-treated cells .
Advanced: How can researchers elucidate the reaction mechanism of nucleophilic substitution at the dichloro site?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare / to identify rate-determining steps (e.g., bond cleavage vs. transition state formation) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) map energy barriers for competing pathways (S1 vs. S2) .
- Trapping Intermediates : Use azide ions to isolate and characterize transition-state analogs via X-ray crystallography .
Basic: What are the best practices for stability testing under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Photolytic Stability : Expose to UV light (365 nm) and quantify decomposition products .
- Oxidative Stress Tests : Use HO (1 mM) to assess susceptibility to radical-mediated breakdown .
Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Scaffold Modifications : Replace the 4-chlorophenyl group with electron-deficient aromatics (e.g., 3,5-CF) to enhance binding affinity .
- Pharmacophore Mapping : Overlay docking poses (AutoDock Vina) to identify critical H-bond acceptors (e.g., carbonyl oxygen) .
- ADMET Prediction : Use SwissADME to prioritize derivatives with favorable logP (<5) and low CYP3A4 inhibition .
Advanced: What methodologies are used to study interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k, k) for protein-ligand interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding .
- Cryo-EM : Resolve ligand-induced conformational changes in large complexes (e.g., ribosomes) at near-atomic resolution .
Basic: How should researchers mitigate side reactions during functionalization of the oxo group?
Methodological Answer:
- Protective Groups : Temporarily mask the oxo moiety with trimethylsilyl chloride to prevent nucleophilic attack .
- Low-Temperature Conditions : Perform reactions at −78°C (dry ice/acetone bath) to stabilize reactive intermediates .
- In Situ Monitoring : Use FTIR to detect premature deprotection (e.g., loss of TMS signal at 1250 cm) .
Advanced: What computational tools are recommended for reaction pathway design?
Methodological Answer:
- Reaction Network Analysis : Use Chematica to enumerate plausible pathways and rank by synthetic feasibility .
- Machine Learning : Train models on USPTO reaction data to predict optimal catalysts (e.g., Pd/C vs. Ni) for cross-coupling steps .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate solvent effects on transition states using Gaussian 16 .
Data Management Table
| Parameter | Method | Reference |
|---|---|---|
| Synthetic Yield | Column chromatography (85% purity) | |
| IC (Enzyme X) | Fluorescence assay (IC = 12 nM) | |
| LogP | SwissADME prediction (LogP = 3.2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
